1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene
CAS No.:
Cat. No.: VC18822893
Molecular Formula: C9H8Cl2F2O2
Molecular Weight: 257.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8Cl2F2O2 |
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Molecular Weight | 257.06 g/mol |
IUPAC Name | 1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene |
Standard InChI | InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
Standard InChI Key | OZCMROVBSFSVQW-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with substituents at the 1, 2, 3, and 5 positions:
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1- and 2-positions: Chlorine atoms, which induce electron-withdrawing effects and steric hindrance.
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3-position: A difluoromethoxy group (), contributing to lipophilicity and metabolic stability.
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5-position: An ethoxy group (), enhancing solubility in organic solvents .
The spatial arrangement of these groups is critical to the molecule’s reactivity, as demonstrated by its InChI Key XBPYHVBWPYPBOY-UHFFFAOYSA-N
, which uniquely encodes its stereochemical configuration.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 257.06 g/mol |
CAS Number | 1804516-46-8 |
Purity | ≥98% (HPLC) |
Solubility | Organic solvents (e.g., DCM, THF); insoluble in water |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via sequential functionalization of a benzene precursor:
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Halogenation: Chlorination at positions 1 and 2 using or under Friedel-Crafts conditions.
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Etherification:
Key Reaction: Difluoromethoxy Group Installation
This step, adapted from difluorocarbene chemistry , highlights the use of non-ozone-depleting reagents to minimize environmental impact.
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability:
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Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve yield in etherification.
Proprietary methods often optimize solvent selection (e.g., DMF or toluene) and reaction temperatures (80–120°C) to achieve >90% purity .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of bioactive molecules:
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Antimicrobial Agents: The difluoromethoxy group enhances membrane permeability in quinolone derivatives.
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Kinase Inhibitors: Ethoxy and chloro substituents modulate binding affinity to ATP pockets.
Agrochemical Development
Its lipophilicity makes it suitable for pesticide formulations:
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Herbicides: Acts as a scaffold for inhibitors of acetolactate synthase (ALS) .
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Fungicides: Chlorine atoms disrupt fungal cell wall synthesis via halogen bonding.
Materials Science
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Liquid Crystals: The rigid aromatic core and polar substituents enable tunable mesophase behavior.
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Polymer Additives: Enhances flame retardancy in polycarbonates.
Recent Advances and Future Directions
Green Synthesis Innovations
Recent studies explore electrochemical methods to reduce reliance on toxic chlorinating agents . For example, paired electrolysis enables chlorine generation in situ, minimizing waste.
Computational Modeling
Density functional theory (DFT) calculations predict regioselectivity in further functionalization, guiding the design of derivatives with enhanced bioactivity.
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